1-Phenyl-2H,2H-perfluoroundecane-1,3-dione
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Overview
Description
1-Phenyl-2H,2H-perfluoroundecane-1,3-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2H,2H-perfluoroundecane-1,3-dione typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound using reagents such as perfluorooctyl iodide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to maximize efficiency while ensuring the safety of the operators and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2H,2H-perfluoroundecane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-Phenyl-2H,2H-perfluoroundecane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for creating complex fluorinated molecules.
Biology: Employed in studies involving fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 1-Phenyl-2H,2H-perfluoroundecane-1,3-dione involves its interaction with molecular targets through hydrophobic interactions and fluorine-specific effects. The compound can modulate the activity of enzymes and receptors by altering their conformation and stability. The pathways involved often include changes in membrane permeability and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: Similar in structure but contains an amine group instead of a diketone.
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid: Contains a carboxylic acid group, offering different reactivity and applications.
Uniqueness
1-Phenyl-2H,2H-perfluoroundecane-1,3-dione is unique due to its diketone structure, which provides distinct reactivity compared to its analogs. The presence of the phenyl group further enhances its chemical properties, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-phenylundecane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F17O2/c18-10(19,9(36)6-8(35)7-4-2-1-3-5-7)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPCOBJGKAQEOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F17O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382162 |
Source
|
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-phenylundecane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141522-69-2 |
Source
|
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-phenylundecane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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